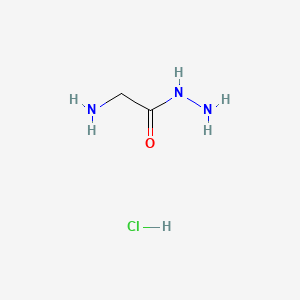
(2S)-2-amino-3,3,3-trifluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(2S)-2-amino-3,3,3-trifluoropropan-1-ol” is C3H6F3NO . Its molecular weight is 129.08 . The compound has a complex structure with a chiral center, which gives it its unique properties .Physical And Chemical Properties Analysis
“(2S)-2-amino-3,3,3-trifluoropropan-1-ol” is typically a white solid or crystalline powder . It is soluble in water, ethanol, and chloroform . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Protein Design
Fluorine in Protein Engineering : Fluorinated compounds, due to their unique physicochemical properties, have been explored in protein design to enhance stability and introduce novel functionalities. Research indicates that fluorination can be an effective strategy to stabilize proteins against chemical and thermal denaturation while retaining their biological activity. This approach has seen application in both soluble and membrane-bound proteins, although challenges remain in the synthesis of large, specifically fluorinated proteins (B. Buer & E. Marsh, 2012).
Environmental Impact and Degradation of Fluorinated Compounds
Degradation of Polyfluoroalkyl Chemicals : Environmental persistence and potential toxic effects of polyfluoroalkyl substances (PFAS), a class related to perfluorinated compounds, have been a significant concern. Studies reviewing microbial degradation of these substances emphasize the need for understanding the biodegradation pathways, defluorination potential, and the generation of degradation intermediates to evaluate their environmental fate effectively (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Compounds in Biomedical Applications
Biomedical Applications of Fluorinated Polymers : The development of fluorinated polymers, especially those based on amino acids, demonstrates the relevance of fluorinated compounds in biomedical fields. These polymers, being biocompatible, biodegradable, and metabolizable, offer potential for drug and gene delivery systems, highlighting the biomedical importance of fluorinated compounds (Marisa Thompson & C. Scholz, 2021).
Removal of Fluorinated Contaminants
Amine-Functionalized Sorbents for PFAS Removal : Addressing environmental contamination, amine-functionalized sorbents have been identified as effective for the removal of PFAS from water, demonstrating the application of fluorinated chemistry in environmental remediation. This approach leverages electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient PFAS capture (M. Ateia et al., 2019).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoropropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712411 |
Source


|
| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3,3,3-trifluoropropan-1-ol | |
CAS RN |
561323-79-3 |
Source


|
| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)





![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
